4-Methylnonane

描述

Nomenclature and Structural Isomerism of Branched Nonanes

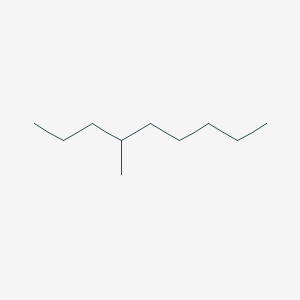

The systematic IUPAC name for this compound is 4-methylnonane, which indicates a primary chain of nine carbon atoms (nonane) with a single methyl group (–CH₃) attached to the fourth carbon atom. alfa-chemistry.com This structure is one of 75 structural isomers of decane (B31447) (C₁₀H₂₂), all of which share the same molecular formula but differ in the connectivity of their atoms. quora.comscribd.comwikipedia.org

Structural isomerism in alkanes is primarily chain isomerism, where the arrangement of the carbon skeleton varies. docbrown.infosolubilityofthings.com For decane, the isomers can be based on a variety of parent chains, from the straight-chain decane to highly branched pentane (B18724) structures. scribd.comwikipedia.org The isomers based on a nonane (B91170) parent chain are exclusively methylnonanes, differing only by the position of the methyl group.

Table 1: Methylnonane Isomers (Structural Isomers of C₁₀H₂₂)

| Isomer Name | Parent Chain | Substituent Position |

|---|---|---|

| 2-Methylnonane (B165365) | Nonane | Carbon 2 |

| 3-Methylnonane (B147189) | Nonane | Carbon 3 |

| This compound | Nonane | Carbon 4 |

Beyond structural isomerism, this compound also exhibits stereoisomerism. The fourth carbon atom in the chain is bonded to four different groups (a hydrogen atom, a methyl group, a propyl group, and a pentyl group), making it a chiral center. docbrown.info Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (4R)-4-methylnonane and (4S)-4-methylnonane. nih.gov Research and commercial samples are often provided as a racemic mixture of both enantiomers. cymitquimica.com

Table 2: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₂ | scbt.com |

| Molecular Weight | 142.28 g/mol | scbt.com |

| CAS Number | 17301-94-9 | nist.gov |

| IUPAC Name | This compound | alfa-chemistry.com |

| Boiling Point | 163-166 °C | |

| Density | 0.73 g/mL at 20 °C | |

| SMILES | CCCCCC(C)CCC |

| InChI Key | IALRSQMWHFKJJA-UHFFFAOYSA-N | nist.gov |

Significance of Branched Alkanes in Contemporary Chemical Research

Branched alkanes, as a class, are foundational to several areas of chemical science and industry. While alkanes are often considered relatively unreactive, their structural variations have profound effects on their physical properties and applications. wou.edu

Fuel and Energy Science : Branched alkanes are critical components of commercial fuels such as gasoline and diesel. copernicus.org Their presence influences key properties like octane (B31449) rating and cetane number, which are measures of a fuel's performance and combustion efficiency. Compared to their straight-chain counterparts, branched alkanes tend to have lower boiling points due to a smaller molecular surface area, which results in weaker intermolecular van der Waals forces. wou.eduwikipedia.org

Atmospheric Chemistry : In environmental science, branched alkanes are recognized as significant precursors to the formation of Secondary Organic Aerosols (SOA). copernicus.org Vehicular emissions release these compounds into the atmosphere, where they undergo photochemical reactions. Studies have indicated that branched alkanes may contribute a larger proportion of SOA mass compared to linear alkanes, particularly in urban environments, making them a key focus in air quality modeling. copernicus.org

Organic Synthesis : As fundamental organic molecules, alkanes serve as the basic structural framework for more complex compounds. solubilityofthings.com Branched alkanes provide specific stereochemical and structural motifs that are utilized as starting points or building blocks in the synthesis of a wide range of chemical products. The controlled introduction of branching is a key strategy in designing molecules with desired properties.

Overview of Research Trajectories for this compound

Academic research on this compound has progressed along several distinct, yet interconnected, trajectories that leverage its specific chemical nature.

Chemical Ecology and Entomology : A significant area of research involves the role of this compound as a natural volatile compound. It has been identified as a constituent in the essential oil of the plant Hypericum perforatum (St. John's Wort) and in the volatile profile of cold-pressed mahaleb seed oil. scialert.netocl-journal.org Research into the biological activity of these essential oils has demonstrated notable effects on insects. For example, essential oil containing this compound, along with other compounds like decane and 3-methylnonane, exhibited fumigant toxicity and antifeedant activity against the red flour beetle, Tribolium castaneum, a common pest of stored products. scialert.net This aligns with a broader understanding that short- to medium-chain branched alkanes often function as semiochemicals (information-conveying chemicals) in the insect world, mediating behaviors such as aggregation, deterrence, and host selection. plantprotection.plresearchgate.netresearchgate.net

Synthetic and Analytical Chemistry : The characterization and synthesis of this compound and related structures are of fundamental interest in organic chemistry. While practical synthesis routes are often developed for more complex derivatives, such as 3-methylnonane-2,4-dione, these studies advance the understanding of chemical reactions involving branched alkane frameworks. acs.org The ability to synthesize and purify specific isomers, including the individual enantiomers of this compound, is crucial for accurately studying their biological and chemical properties. Furthermore, the precise identification of this compound in complex natural mixtures relies heavily on advanced analytical techniques. Publicly available spectral data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy from institutions like the National Institute of Standards and Technology (NIST), are indispensable for this research. nist.govspectrabase.comnist.gov

Table 3: Selected Research Findings Involving this compound

| Research Area | Study Focus | Key Finding | Reference |

|---|---|---|---|

| Entomology | Chemical composition and bioactivity of Hypericum perforatum essential oil. | This compound was identified as a component (4.71%) of the oil, which showed fumigant and antifeedant effects on Tribolium castaneum. | scialert.net |

| Food Chemistry | Volatile aroma compounds of cold-press produced mahaleb seed oil. | This compound was identified as a volatile compound contributing to the oil's sweet, balsamic aroma profile. | ocl-journal.org |

| Atmospheric Chemistry | Modeling of SOA formation from alkane precursors. | Branched alkanes in general are significant sources of SOA, with their molecular structure influencing reaction pathways and product volatility. | copernicus.org |

| Analytical Chemistry | Provision of reference spectral data. | Mass, infrared, and NMR spectra for this compound are available in curated databases, facilitating its identification. | nist.govspectrabase.comnist.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALRSQMWHFKJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864766 | |

| Record name | 4-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17301-94-9 | |

| Record name | (±)-4-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17301-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylnonane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K42DY4JFB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Catalysis in 4 Methylnonane Production

Renewable Feedstock Conversion to Branched Alkanes

The conversion of biomass-derived molecules into high-value chemicals like 4-methylnonane represents a significant advancement in green chemistry. This process typically involves a series of reactions to transform oxygen-rich renewable feedstocks into energy-dense hydrocarbons.

Furfural (B47365) and 3-Pentanone (B124093) as Precursors

A key pathway for the synthesis of this compound involves the use of furfural and 3-pentanone, both of which can be derived from lignocellulosic biomass. researchgate.net Furfural is produced from the dehydration of C5 sugars (pentoses) found in hemicellulose, while 3-pentanone can be synthesized from biomass-derived platform chemicals. researchgate.net The utilization of these renewable precursors provides a sustainable alternative to traditional petroleum-based synthesis routes.

Hydrodeoxygenation (HDO) Processes

Following aldol (B89426) condensation, the resulting oxygenated intermediate undergoes hydrodeoxygenation (HDO) to produce this compound. researchgate.net HDO is a crucial upgrading process that removes oxygen from biomass-derived molecules by cleaving C-O bonds in a hydrogen-rich atmosphere with the aid of a solid catalyst. researchgate.net This process converts the furan (B31954) ring and carbonyl group into a saturated hydrocarbon structure, yielding the final branched alkane product. researchgate.netresearchgate.net

Catalytic Systems for this compound Synthesis

The efficiency and selectivity of this compound synthesis are highly dependent on the catalytic systems employed in both the aldol condensation and HDO steps.

Homogeneous catalysts, which exist in the same phase as the reactants, can be utilized for these transformations. libretexts.orgnumberanalytics.comsolubilityofthings.com In the context of aldol condensation, soluble base catalysts can effectively promote the reaction. wikipedia.org For HDO, certain transition metal complexes have shown activity, although their industrial application can be limited by challenges in catalyst recovery and stability at high temperatures. libretexts.orgnumberanalytics.com

Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred for industrial processes due to their ease of separation and recyclability. libretexts.org In the aldol condensation of furfural and 3-pentanone, solid base catalysts have demonstrated high activity. researchgate.net

Notable Heterogeneous Catalysts:

Calcium Oxide (CaO): Research has shown that CaO is a highly active and effective solid base catalyst for the aldol condensation of furfural and 3-pentanone. researchgate.net It has been reported to provide higher catalytic activity for this specific reaction compared to other mixed oxides.

Potassium Fluoride on Alumina (B75360) (KF/Al2O3): This supported catalyst has also been identified as having high activity for the aldol condensation step. researchgate.netresearchgate.net The basic nature of KF supported on a high-surface-area material like alumina enhances its catalytic performance. scirp.org

For the subsequent hydrodeoxygenation step, various heterogeneous catalysts are employed. A Ni-Cu/SiO2 catalyst has been identified as exhibiting excellent performance for the HDO of the aldol condensation product to yield this compound and 4-methyloctane. researchgate.net

Research Findings on Catalytic Performance

| Catalyst | Reaction Step | Key Findings | Reference |

|---|---|---|---|

| CaO | Aldol Condensation | Demonstrated the highest activity among investigated solid base catalysts for the reaction of furfural and 3-pentanone. | researchgate.net |

| KF/Al2O3 | Aldol Condensation | Showed high activity for the aldol condensation of furfural and 3-pentanone. | researchgate.net |

| Ni-Cu/SiO2 | Hydrodeoxygenation (HDO) | Exhibited the best performance among the investigated HDO catalysts for converting the aldol product to this compound and 4-methyloctane. | researchgate.net |

Homogeneous Catalysis

Regioselectivity in Branched Alkane Synthesis

Regioselectivity is the preferential formation of one structural isomer over another in a chemical reaction. numberanalytics.com In the synthesis of this compound, controlling regioselectivity is crucial to ensure the methyl group attaches to the desired carbon atom. numberanalytics.com

One common approach to synthesizing branched alkanes is through the hydroisomerization of linear alkanes. In the case of n-decane hydroisomerization over certain catalysts, there is an initial preference for the formation of 3-methylnonane (B147189) and this compound. The formation of 2-methylnonane (B165365) and 5-methylnonane (B93649) is often kinetically suppressed. kuleuven.be This selectivity is influenced by the reaction intermediates, such as protonated cyclopropanes, and can be tailored by the choice of catalyst. kuleuven.be

Another synthetic strategy involves the hydrodeoxygenation of precursors derived from biomass. For instance, jet fuel-range branched alkanes like this compound can be synthesized from furfural and 3-pentanone, which are derivable from lignocellulose. researchgate.net This process involves an aldol condensation followed by hydrodeoxygenation (HDO). researchgate.net The choice of catalyst in the HDO step is critical for achieving the desired product. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the optimization of reaction conditions such as temperature, pressure, and catalyst choice. researchgate.net

In hydroisomerization reactions, there is a delicate balance to be struck with temperature. While higher temperatures can increase the rate of reaction, they can also lead to unwanted side reactions like hydrocracking, which breaks down the carbon chain and reduces the yield of the desired C10 isomer. kuleuven.be

The composition of the catalyst also plays a significant role. For instance, in the hydrodeoxygenation of a furfural and 3-pentanone aldol condensation product, a Ni-Cu/SiO2 catalyst has been shown to exhibit the best performance in producing this compound and 4-methyloctane. researchgate.net The optimization of these conditions is essential for maximizing the output of the desired branched alkane. researchgate.net

The following table illustrates how different reaction parameters can be adjusted to optimize the synthesis of a target compound, based on general principles of organic synthesis.

| Parameter | Condition | Impact on Yield | Impact on Purity |

| Temperature | Increased | Generally increases reaction rate, but can lead to side products if too high. researchgate.net | Can decrease if side reactions are promoted. |

| Catalyst | Use of a highly selective catalyst | Can significantly increase the yield of the desired isomer. researchgate.net | High selectivity leads to higher purity. |

| Pressure | Optimized for the specific reaction | Can influence reaction rates and equilibria, affecting yield. | Can impact the formation of gaseous byproducts. |

| Reactant Ratio | Stoichiometric or slight excess of one reactant | Can drive the reaction to completion, increasing yield. | Can affect the level of unreacted starting materials in the product. |

Alternative Synthetic Pathways to this compound and its Derivatives

Beyond hydroisomerization and biomass conversion, other synthetic routes to this compound and its derivatives have been explored.

One method involves the use of Grignard reagents. For example, the synthesis of 3-methyl-4-ethylnonan-3-ol can be achieved by reacting 4-ethylnonan-3-one (B14740310) with the Grignard reagent ethylmagnesium bromide. Subsequent reduction of the resulting alcohol could lead to the corresponding alkane.

Another approach is through the Wittig reaction, which can create specific carbon-carbon double bonds that can then be hydrogenated to form the final alkane. For instance, reacting 4-ethylnonanal with a methyl-substituted ylide could generate an alkene precursor to a this compound derivative.

The co-oligomerization of ethylene (B1197577) with α-olefins, such as 1-hexene, using chromium-based catalysts can also produce C10 alkenes. nih.gov These can then be hydrogenated to yield a mixture of decane (B31447) isomers, including 5-methylnonane. nih.gov While this specific example leads to a different isomer, the principle of building up the carbon skeleton through controlled oligomerization and subsequent hydrogenation represents a viable synthetic strategy.

Additionally, a researchgate.netvulcanchem.com-Wittig rearrangement has been utilized as a key step in the stereoselective synthesis of the C(10)–C(20) backbone of the fumonisins, which includes a (3S,4R,5R)-5-methylnonane-3,4-diol intermediate. up.ac.za

Analytical Methodologies for 4 Methylnonane Characterization

Chromatographic Techniques

Chromatography is fundamental to the analysis of 4-methylnonane, serving to isolate it from other components in a sample. This separation is paramount for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. scioninstruments.com In this method, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas, such as helium or hydrogen, transports the vaporized compounds through a long, thin capillary column. thermofisher.com The separation of components is based on their different boiling points and affinities for the stationary phase coating the inside of the column. thermofisher.com

This compound, being a relatively volatile compound, travels through the column at a specific rate, which is characterized by its retention time—the time it takes to elute from the column. thermofisher.com This retention time is a key identifier under specific GC conditions. For instance, in an analysis of regular gasoline, this compound was identified with a retention time of 29.147 minutes. shimadzu.com Another study reported a retention time of 5.304 minutes for this compound. scribd.com The retention time can vary depending on the specific GC column, temperature program, and carrier gas flow rate used in the analysis. uni-stuttgart.de

Following separation by the GC, the eluted molecules enter the mass spectrometer, which acts as a detector. scioninstruments.com The molecules are ionized, typically by electron impact, causing them to fragment into a pattern of smaller, charged ions. This fragmentation pattern is unique to a specific molecule and serves as a "fingerprint" for its identification. ncat.edu

Two-dimensional Gas Chromatography Coupled with Mass Spectrometry (GCxGC-MS)

For highly complex samples where one-dimensional GC may not provide sufficient separation, two-dimensional gas chromatography (GCxGC) offers enhanced resolution. leco.comoxfordindices.com This technique employs two different GC columns connected in series by a modulator. sepsolve.com The first, longer column provides an initial separation, typically based on boiling point. sepsolve.com The modulator then traps small, sequential fractions of the eluent from the first column and rapidly injects them onto a second, shorter, and typically more polar column for a second, orthogonal separation. sepsolve.com

This two-dimensional separation spreads the components over a two-dimensional plane, significantly increasing peak capacity and resolving co-eluting compounds that would overlap in a single-column separation. leco.comoxfordindices.com When coupled with a mass spectrometer (GCxGC-MS), this technique provides a powerful tool for the detailed characterization of complex mixtures containing isomers like this compound. researchgate.netgcms.cz The enhanced separation leads to cleaner mass spectra, facilitating more confident identification of individual compounds, even at trace levels. gcms.cz

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of this compound. These methods provide detailed information about its molecular weight, fragmentation patterns, and the types of chemical bonds present.

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions. savemyexams.com In the context of GC-MS, after this compound is separated by the gas chromatograph, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons, which knocks off an electron from the molecule to form a positively charged molecular ion (M+). savemyexams.com The mass of this molecular ion corresponds to the molecular weight of this compound, which is 142.29 g/mol . nist.gov

The molecular ion is often unstable and breaks apart into smaller fragment ions. msu.edu The pattern of these fragments is highly characteristic of the molecule's structure. For alkanes like this compound, fragmentation typically involves the cleavage of C-C bonds. msu.edu The resulting mass spectrum shows a series of peaks, with the most abundant peaks often corresponding to stable carbocations. gatech.edu Analysis of these fragmentation patterns allows for the definitive identification of this compound and its differentiation from other isomers. libretexts.orgnist.gov

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. chemistrystudent.com It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. savemyexams.com The absorbed energy causes the covalent bonds within the molecule to vibrate at specific frequencies. libretexts.org

For an alkane like this compound, the IR spectrum is characterized by absorption bands corresponding to carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The key features in the IR spectrum of this compound include:

C-H stretching vibrations: These typically appear in the region of 2850-3000 cm⁻¹.

C-H bending vibrations: These are observed at lower frequencies, usually around 1375 cm⁻¹ and 1465 cm⁻¹.

The NIST WebBook provides a reference IR spectrum for this compound, which can be used for comparison and identification. nist.gov The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each molecule, further aiding in its specific identification. chemistrystudent.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the detailed structure of a molecule. It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. wikipedia.org While direct experimental NMR data for this compound is not as commonly published as GC-MS or IR data, its application is implied for the definitive elucidation of its structure.

In ¹H NMR, the spectrum would provide information about the different types of hydrogen atoms in the molecule and their connectivity. For this compound, one would expect to see distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups, with the chemical shift and splitting pattern of each signal revealing its local chemical environment. rsc.orgyoutube.com

Similarly, ¹³C NMR spectroscopy would show a unique signal for each chemically distinct carbon atom in the this compound molecule. spectrabase.com By analyzing the number of signals and their chemical shifts, the carbon skeleton of the molecule can be mapped out, confirming the position of the methyl branch on the nonane (B91170) chain. chemicalbook.com

Advanced Analytical Strategies

Derivatization Strategies for Enhanced Detection

The primary goals of derivatization in GC analysis are to:

Increase Volatility: Convert non-volatile or semi-volatile compounds into derivatives that are more easily vaporized in the GC inlet. organomation.comscioninstruments.com

Improve Thermal Stability: Prevent the degradation of thermally labile compounds at the high temperatures used in GC. libretexts.org

Enhance Detectability: Introduce specific chemical groups that increase the response of a particular detector, such as an electron capture detector (ECD). chromtech.com

Improve Chromatographic Behavior: Reduce peak tailing and improve separation from other components in the sample. cdc.gov

Common derivatization reactions used in GC for various functional groups that might be present in a complex sample alongside this compound include:

Silylation: This is a widely used method where an active hydrogen in functional groups like alcohols, carboxylic acids, and amines is replaced by an alkylsilyl group, typically trimethylsilyl (B98337) (TMS). chromtech.comlibretexts.org This process makes the compounds more volatile and less polar. chromtech.com

Acylation: This reaction targets highly polar functional groups by introducing an acyl group. chromtech.com It can improve the volatility and stability of the analytes. libretexts.org

Alkylation: This method involves the replacement of active hydrogens on amines and acidic hydroxyl groups with an alkyl group. chromtech.com

While this compound itself does not undergo these reactions, the derivatization of other compounds in a sample matrix is an important strategy to remove potential interferences and ensure the accurate analysis of this compound.

Metabolomics Approaches for Volatile Compounds

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. mdpi.com When focused on volatile organic compounds, this field is often referred to as "volatilomics" or "volatile metabolomics". mdpi.comnih.gov This approach aims to identify and quantify the complete set of VOCs produced by an organism to understand its metabolic state in health and disease or in response to environmental stimuli. mdpi.comfrontiersin.org

The analysis of this compound within a metabolomics framework provides valuable context about the biochemical pathways and physiological conditions that may lead to its production. For instance, studies have identified this compound as part of the volatile metabolome in various contexts, including human health and food science. core.ac.uknih.govuma.ptresearchgate.nettandfonline.com

A typical metabolomics workflow for the analysis of volatile compounds, including this compound, involves several key steps:

Sample Collection and Preparation: This is a critical step to ensure the integrity of the volatile profile. For biological samples like breath or urine, standardized collection methods are essential. frontiersin.org Techniques like headspace solid-phase microextraction (HS-SPME) are commonly used to extract and concentrate VOCs from the sample matrix. mdpi.comkoreascholar.com

Analytical Detection: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds in metabolomics studies. scioninstruments.comfrontiersin.orgkoreascholar.com For highly complex samples, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers enhanced separation and identification capabilities. nih.govuma.pt

Data Analysis: The large datasets generated by metabolomics studies require sophisticated statistical and bioinformatic tools for analysis. nih.govkoreascholar.com Multivariate analysis techniques such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA) are used to identify patterns and significant differences in the volatile profiles between different sample groups. uma.ptkoreascholar.com

Recent research has highlighted the presence of this compound in various metabolomic studies:

Human Health: this compound has been detected in studies analyzing the exhaled breath of individuals with allergic asthma and in the urine of bladder cancer patients, suggesting its potential as a biomarker. core.ac.ukuma.pt

Microbiology: It has been identified as part of the volatile metabolome of the bacterium Pseudomonas aeruginosa. nih.gov

Food Science: In a study comparing different pig breeds, this compound was identified as a differential volatile metabolite in pork, potentially influencing its flavor profile. researchgate.nettandfonline.com

These examples demonstrate the power of metabolomics to not only detect this compound but also to associate its presence with specific biological conditions or characteristics.

Table of Research Findings for this compound in Metabolomics Studies

| Study Context | Sample Matrix | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| Allergic Asthma | Exhaled Breath | HS-SPME/GC×GC-ToFMS | Identified as a volatile metabolite in the breath profile. | uma.pt |

| Bladder Cancer | Urine | GC-TOF-MS | Detected as a potential biomarker for the disease. | core.ac.uk |

| Microbial Metabolism | Bacterial Headspace | GC×GC-TOFMS | Part of the pan-volatilome of Pseudomonas aeruginosa. | nih.gov |

| Meat Science | Pork Tissue | GC-MS | Identified as a differential volatile metabolite between pig breeds. | researchgate.nettandfonline.com |

Biomarker Research and Biological Significance of 4 Methylnonane

4-Methylnonane as a Potential Biomarker

Volatile organic compounds (VOCs) are carbon-based chemicals that easily evaporate at room temperature. Their analysis in biological samples is a growing area of research for non-invasive disease diagnosis.

Urinary Volatile Metabolite Profiling

The analysis of volatile metabolites in urine, known as urinary volatilomics, is a promising approach for identifying biomarkers for various diseases, including cancer. nih.govzivak.comnih.gov This method is attractive because urine is in direct contact with the bladder lining, where many neoplasms develop, and it can be collected non-invasively. nih.govresearchgate.net Studies have utilized techniques like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to analyze the volatile profiles in urine samples. nih.govresearchgate.net This methodology has revealed that individuals with bladder cancer have a distinct urinary volatile profile compared to healthy individuals. nih.govresearchgate.net

Association with Disease States (e.g., Bladder Cancer)

Research has identified this compound as one of several branched alkanes found at altered levels in the urine of bladder cancer patients. nih.govmdpi.com Specifically, studies have reported increased levels of several branched alkanes, including 2-methylnonane (B165365), 2,4-dimethylheptane, and 4-methyloctane, in the urine of individuals with bladder cancer. nih.govmdpi.com The presence of these compounds, including this compound, contributes to a distinct volatile signature that can help differentiate between individuals with and without the disease. nih.govresearchgate.net Beyond bladder cancer, this compound has also been noted in studies of exhaled breath as a potential biomarker for conditions like heart failure and pneumonia. semanticscholar.orgplymouth.ac.uk

Biomarker Validation and Diagnostic Performance

The validation of a biomarker is a critical process to ensure its clinical utility. mdpi.comappliedclinicaltrialsonline.com This involves assessing its analytical performance, which is the ability of an assay to measure the biomarker, and its clinical performance, which is its ability to inform about a clinical condition. appliedclinicaltrialsonline.com For a biomarker to be considered for clinical use, it must demonstrate sufficient evidence of its potential to improve patient outcomes. mdpi.com

Table 1: Diagnostic Performance of a 17-Volatile Biomarker Panel for Bladder Cancer Detection

| Metric | Value |

|---|---|

| Sensitivity | 70% |

| Specificity | 89% |

| Accuracy | 80% |

| Area Under the Curve (AUC) | 0.851 |

Data sourced from a study on urinary volatile profiles in bladder cancer patients. nih.gov

Endogenous Origin and Metabolic Context of Branched Alkanes

The presence of branched alkanes like this compound in biological samples raises questions about their origin and metabolic significance.

Peroxidation of Polyunsaturated Fatty Acids Hypothesis and Rebuttals

One proposed endogenous source of branched alkanes is the peroxidation of polyunsaturated fatty acids (PUFAs). nih.govmdpi.com This process involves the oxidative degradation of lipids, which can be initiated by reactive oxygen species. researchgate.netmdpi.com However, this hypothesis has been met with skepticism because there is no known presence of branched polyunsaturated fatty acids in the human body. nih.govmdpi.com While lipid peroxidation is a known biological process that can generate various volatile compounds, the direct link to the formation of branched alkanes remains debated. mdpi.comcore.ac.uk

Involvement in Lipid Synthesis and Energy Metabolism

Volatile organic compounds are often the final products of cellular metabolism. core.ac.uk Alterations in their levels can reflect changes in metabolic pathways, including those involved in lipid synthesis and energy metabolism. researchgate.netresearchgate.netnih.gov The building blocks for lipids like triacylglycerols and phospholipids (B1166683) are derived from intermediates of glycolysis and the citric acid cycle. nih.gov Fatty acid synthesis occurs in the cytosol, while their breakdown for energy production (β-oxidation) happens in the mitochondria. nih.gov Although the precise metabolic pathway leading to the formation of this compound is not well-defined, its presence as a volatile metabolite suggests a connection to these fundamental cellular processes. mdpi.comtandfonline.com The degradation of amino acids can also be a source of various volatile compounds, including branched-chain molecules. mdpi.com

Integration into Biological Pathways

The precise integration of this compound into specific biological pathways remains an area of ongoing research, with current understanding pointing towards broad metabolic processes rather than clearly defined enzymatic steps. Some researchers have proposed that branched-chain alkanes like this compound could originate from the peroxidation of polyunsaturated fatty acids. mdpi.com However, this hypothesis is debated, as there is a lack of known branched polyunsaturated fatty acids in the human body to serve as precursors. mdpi.com

Despite the ambiguity of its direct synthetic route, studies have associated this compound with several key metabolic areas. For instance, in a comparative metabolomics study of pork from Jinhua and Duroc×Landrace×Yorkshire pigs, this compound was identified as a differential biomarker. tandfonline.com The study suggested that this and other identified biomarkers are involved in broader metabolic functions, including energy metabolism, lipid synthesis, and stress response mechanisms. tandfonline.com In plant biochemistry, volatile signal molecules, potentially including alkanes, are generated by systemin-dependent metabolic pathways to prime anti-herbivore resistance in tomato plants. d-nb.info Establishing a more definitive map of how this compound is produced and metabolized is a crucial step for fully understanding its significance as a biomarker in health and disease. cmdm.tw

Volatilome Analysis in Clinical and Biological Samples

This compound is a volatile organic compound (VOC) that has been frequently identified in the volatilome of various biological and clinical samples. Its presence and differential concentration levels have been investigated as a potential non-invasive biomarker for several pathological conditions. The analysis of the complete set of volatile compounds emanating from a biological source, known as volatilomics, often utilizes highly sensitive analytical techniques to detect trace-level VOCs in complex matrices like exhaled breath and urine. nih.govuliege.be

Exhaled breath analysis, in particular, has emerged as a significant area of research for this compound. It has been detected in the breath of healthy individuals and studied as a potential biomarker for lung cancer, where its concentration in alveolar breath was found to be significantly different in patients with the disease. uma.ptgoogle.com Similarly, it has been identified in studies related to asthma and heart failure. uma.ptgoogle.com In the context of infectious diseases, one study reported lower abundance of this compound in the exhaled breath of individuals with active tuberculosis. researchgate.net

In addition to breath, this compound has been analyzed in the headspace of urine samples. Research into bladder cancer has identified several volatile alkanes, including this compound, as being elevated in patient samples compared to controls. mdpi.comnih.govnih.gov These findings suggest that the urinary volatile profile, including this compound, could aid in the detection and staging of the disease. mdpi.comnih.gov

The primary analytical method for detecting this compound in these complex biological samples is gas chromatography coupled with mass spectrometry (GC-MS), often enhanced with techniques like headspace solid-phase microextraction (HS-SPME) or comprehensive two-dimensional gas chromatography (GC×GC-TOFMS) for improved separation and sensitivity. uliege.begoogle.comnih.govnih.gov

Table 1: Research Findings on this compound in Volatilome Analysis

| Condition Studied | Biological Sample | Key Finding | Analytical Method | Citation |

|---|---|---|---|---|

| Lung Cancer | Exhaled Alveolar Breath | Significantly different mean alveolar gradients in patients vs. controls. | Gas Chromatography-Mass Spectrometry (GC-MS) | google.com |

| Colorectal Cancer | Exhaled Breath | Decreased concentration in patients with colorectal cancer. | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

| Bladder Cancer | Urine Headspace | Increased levels in urine of bladder cancer patients. | Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | mdpi.comnih.gov |

| Asthma | Exhaled Breath | Identified as a component of the exhaled breath metabolome in children with allergic asthma. | Headspace Solid-Phase Microextraction-Gas Chromatography-Time-of-Flight Mass Spectrometry (HS-SPME-GC×GC–ToFMS) | uma.pt |

| Heart Failure | Exhaled Breath | Identified as a potential VOC biomarker for diagnosing heart failure. | Not Specified in Abstract | google.com |

| Nontuberculosis Mycobacteria (NTM) Disease | Exhaled Breath | Reported in lower abundance in exhaled breath of humans with active TB disease. | Gas Chromatography x Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) | researchgate.net |

Environmental Fates and Degradation of 4 Methylnonane

Biodegradation Kinetics and Mechanisms

The breakdown of 4-methylnonane in the environment is primarily driven by microbial activity. Biodegradation is the most significant removal process for many organic chemicals, and its rate is a key factor in chemical risk assessments. acs.orgresearchgate.net The process of polymer biodegradation generally follows four stages: (bio)deterioration, (bio)fragmentation, assimilation, and mineralization, with the process only considered complete after mineralization is verified. mdpi.com

Research into the biodegradation of hydrocarbons often utilizes experimental platforms to determine primary biodegradation kinetics at environmentally relevant concentrations (ng/L to µg/L). researchgate.netconcawe.eu These studies can yield first-order degradation kinetics and calculate degradation half-lives in various environmental media. acs.orgconcawe.eu For instance, studies on hydrocarbon biodegradation have been conducted in activated sludge filtrate, seawater, and lake water to understand how kinetics vary across different aquatic environments. concawe.eu While specific first-order kinetics for this compound are not extensively detailed in the provided literature, data for the closely related isomer, 2-methylnonane (B165365), show that degradation half-times are influenced by the microbial inoculum and environmental conditions. acs.org

Certain microbial strains have demonstrated a capacity for degrading highly branched alkanes. One study identified that the bacterium Rhodococcus ISO1 can rapidly and completely degrade a mixture of paraffin (B1166041) wax, which includes n-alkanes and highly branched hydrocarbons like hepta-methyl-nonane. nlc-bnc.ca Kinetic studies with this strain showed that hydrocarbons were degraded in ascending order of chain length, from shortest to longest. nlc-bnc.ca This suggests a potential enzymatic specificity that influences the degradation rate of different alkanes. nlc-bnc.ca The initial first-order oxidation constant was observed to decrease with increasing n-alkane chain length, a trend suspected to be due to enzyme specificity rather than mass transfer limitations. nlc-bnc.ca

Mixture Effects on Hydrocarbon Degradation in Aquatic Systems

In the environment, this compound rarely exists in isolation. It is typically part of complex hydrocarbon mixtures, such as in petroleum spills or industrial effluents. europa.eu Understanding how the presence of other compounds affects its degradation is crucial for accurate environmental modeling.

Studies investigating the biodegradation of hydrocarbons in mixtures have found that, at low, environmentally relevant concentrations, the number of different hydrocarbons in a mixture has a limited effect on the biodegradation half-times of individual components. researchgate.netresearchgate.net For example, the degradation of 2-methylnonane (an isomer of this compound) was observed when tested alone and in mixtures of 3, 8, and 16 different hydrocarbon components. acs.orgconcawe.eu The largest observed difference in degradation half-times for a similar hydrocarbon, trans-decalin, was only a factor of 1.4 between being tested alone and in a mixture of 16 hydrocarbons. acs.org

However, the concentration of the hydrocarbons can have a significant impact on degradation kinetics. acs.org Research has shown that as the concentration of a hydrocarbon approaches its aqueous solubility limit, degradation can be reduced or inhibited. acs.orgresearchgate.net For 2-methylnonane, degradation half-times (DT50) were similar at lower concentrations but increased by a factor of 1.6 at the highest tested concentration. concawe.eu This inhibition at higher concentrations may be due to several factors, including toxicity to the degrading microorganisms, which can lead to longer lag phases and slower metabolic activity. acs.org

Table 1: Effect of Concentration on the Biodegradation Half-Time (DT50) of 2-Methylnonane This interactive table is based on data for the isomer 2-methylnonane from a concentration-level experiment.

| Test Concentration (Relative to Saturation) | Biodegradation Half-Time (DT50) | Observation |

|---|---|---|

| Low (ng/L to µg/L range) | Baseline | Similar DT50 values observed at the three lower test concentrations. concawe.eu |

Atmospheric Emissions and Environmental Impact

This compound is a volatile organic compound (VOC) that can be released into the atmosphere from various sources. ijcrar.com Primary sources include petroleum and natural gas operations, where it is a known component of crude oil and natural gas condensates. europa.eucopernicus.orgca.gov It has also been identified in emissions from industrial sites. ijcrar.com

Once in the atmosphere, VOCs like this compound participate in photochemical reactions. ijcrar.comirbnet.de In the presence of sunlight and nitrogen oxides (NOx), they contribute to the formation of ground-level ozone, a major component of photochemical smog. irbnet.de The potential of a VOC to create ozone is a key measure of its atmospheric environmental impact. ijcrar.com

The environmental impact of this compound in the atmosphere is quantified using metrics such as the Photochemical Ozone Creation Potential (POCP). The POCP value represents the contribution of a compound to ozone formation relative to a reference compound. rivm.nl The primary atmospheric loss process for alkanes is reaction with the hydroxyl radical (OH). whiterose.ac.ukca.gov The rate of this reaction is a critical parameter for atmospheric models that predict air quality and the environmental fate of VOCs. mdpi.com

Table 2: Atmospheric Impact Data for this compound This interactive table presents data related to the atmospheric impact of this compound.

| Parameter | Value | Source | Description |

|---|---|---|---|

| Photochemical Ozone Formation (ReCiPe 2016) | 0.13 kg O3-eq/kg | rivm.nl | Represents the mass of ozone formed per mass of the substance emitted. |

| Ozone Formation Potential (OFP) | 2.15E-01 | ijcrar.com | A measure of a VOC's potential to form ozone. |

Environmental Risk Assessment Considerations

Environmental risk assessment for a chemical like this compound involves evaluating its potential hazards and the extent of exposure in the environment. Due to its persistence and potential for bioaccumulation, a thorough assessment is necessary. thermofisher.com

A key component of risk assessment during deployments, as outlined by the U.S. Army Public Health Command, is the use of military exposure guidelines (MEGs) for chemicals in air, water, and soil. These guidelines help to characterize chemical exposures and manage health risks. For acute exposure scenarios, Temporary Emergency Exposure Limits (TEELs) are used. These are estimates of concentrations for which adverse health effects are not expected for most people.

Table 3: Temporary Emergency Exposure Limits (TEELs) for this compound This interactive table details the TEEL values for assessing acute exposure risks.

| TEEL Level | Concentration (mg/m³) | Exposure Duration | Effect Level |

|---|---|---|---|

| TEEL-1 | 4.0E+01 | 1 hour | Negligible |

| TEEL-2 | 2.5E+02 | 1 hour | Marginal |

General environmental risk factors for this compound include its low water solubility and tendency to float on water, which affects its distribution in aquatic systems. thermofisher.com Its slow evaporation rate means it can persist in the environment, and its potential to bioaccumulate suggests it could concentrate in organisms over time. thermofisher.com As a VOC, its emission is also a consideration in air quality management due to its role in ozone formation. ijcrar.comirbnet.de Risk assessments also note that it is not considered to be readily degradable in wastewater treatment plants. thermofisher.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,2,4-Trimethylbenzene |

| 2,2,4,4,6,8,8-heptamethylnonane |

| 2-methylnonane |

| This compound |

| hepta-methyl-nonane |

| Hydroxyl radical |

| n-decane |

| Naphthalene |

| Nitrogen oxides |

| Ozone |

| Perhydrofluorene |

| Tetralin |

Computational Chemistry and Modeling of 4 Methylnonane

Molecular Structure and Conformation Analysis

4-Methylnonane is a saturated hydrocarbon with a molecular formula of C10H22. cymitquimica.com Its structure consists of a nine-carbon nonane (B91170) chain with a methyl group branching off the fourth carbon atom. cymitquimica.com This branching introduces a chiral center at the fourth carbon, meaning this compound can exist as two different stereoisomers: (4R)-methylnonane and (4S)-methylnonane. nih.gov The presence of multiple single bonds along its carbon backbone allows for a high degree of conformational flexibility due to rotation around these bonds. chemscene.com

Table 1: Computed Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C10H22 |

| Molecular Weight | 142.28 g/mol |

| XLogP3-AA | 5.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 10 |

| Complexity | 57.1 |

This data is computationally derived from PubChem. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of this compound. These methods, which are based on the principles of quantum mechanics, can be used to calculate various molecular properties with a high degree of accuracy. For instance, the enthalpy of combustion for alkanes has been investigated using quantum chemical calculations. acs.org These calculations can provide insights into the stability of different isomers and the energy released during combustion.

Services like CC-DPS utilize quantum chemistry, along with statistical thermodynamics and other methods, to provide detailed chemical profiling. For this compound, these calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. Such data is foundational for more complex modeling, such as reaction kinetics and thermodynamic property prediction.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. derpharmachemica.com These models establish a mathematical relationship between molecular descriptors and a specific property. derpharmachemica.com For alkanes like this compound, QSPR has been employed to predict a wide range of physicochemical properties. biochempress.com

The fundamental idea behind QSPR is that the structure of a molecule dictates its properties. derpharmachemica.com By quantifying structural features using topological, geometrical, electronic, or other descriptors, it becomes possible to build predictive models. biochempress.comnih.govresearchgate.net For example, studies have used descriptors derived from molecular graphs, such as the Wiener index and Randic index, to correlate with properties like boiling point. derpharmachemica.comsrce.hr

One approach involves dividing the molecular structure into substructures to generate parameters for the QSPR model. nih.govresearchgate.net A study on aliphatic alcohols, for instance, separated the molecule into an alkyl group and a hydroxyl group to develop predictive models for properties like boiling point and water solubility. nih.govresearchgate.net A similar approach could be applied to branched alkanes like this compound. Another study developed a "Non-Linear Property of Non-cyclic Alkanes" (NPNA) equation using four parameters to correlate various properties of noncyclic alkanes. acs.org

QSPR models can be particularly useful for predicting properties that are difficult or expensive to measure experimentally. acs.org For instance, a QSPR study successfully predicted properties such as critical temperature, critical pressure, and heat capacity for a large set of noncyclic alkanes. acs.org

Thermodynamic Property Prediction

Computational methods are frequently used to predict the thermodynamic properties of this compound. These properties are essential for chemical process design and simulation. chemeo.com The NIST WebBook provides critically evaluated thermophysical property data for this compound, including enthalpy and entropy for both the ideal gas and liquid phases over a range of temperatures. nist.govnist.gov

Machine learning algorithms have also been applied to predict the thermophysical properties of alkanes. researchgate.netdntb.gov.ua Neural networks can be trained on existing experimental data to establish correlations between chemical descriptors and properties like boiling point, heat capacity, and vapor pressure. researchgate.net For instance, one study used neural networks to predict the physical properties of linear and branched alkanes, demonstrating accuracy comparable to traditional physicochemical methods. researchgate.net

The Group Contribution with Association Equation of State (GCA-EoS) is another model used to predict the phase behavior of mixtures containing alkanes and carbon dioxide. conicet.gov.ar This model can predict vapor-liquid and liquid-liquid equilibria for binary mixtures. conicet.gov.ar

Table 2: Predicted Thermodynamic Properties for this compound

| Property | Predicted Value |

| Boiling Point | 163-166 °C |

| Density | 0.73 g/mL at 20 °C |

| Refractive Index | n20/D 1.413 |

| Flash Point | 44 °C (closed cup) |

This data is sourced from Sigma-Aldrich.

Kinetic Modeling of Reaction Pathways (e.g., Oxidation, Combustion)

Kinetic modeling of this compound's reaction pathways, particularly oxidation and combustion, is crucial for understanding its behavior as a fuel component. These models consist of a series of elementary reactions that describe the chemical transformations occurring under specific conditions.

The oxidation of alkanes, especially at low temperatures, is a complex process involving a large number of intermediate species. researchgate.net Recent studies on the cool flame chemistry of diesel surrogate compounds, including 2-methylnonane (B165365), a structural isomer of this compound, have revealed the intricate reaction networks involved. researchgate.net These studies utilize techniques like synchrotron vacuum ultraviolet photoionization molecular beam mass spectrometry to identify numerous intermediates, which helps in refining kinetic models. researchgate.net

The development of detailed chemical kinetic models for larger alkanes is an active area of research. osti.gov Automated mechanism generation tools are being employed to construct compact and reliable models for alkanes like n-pentane, with the goal of extending these methods to larger molecules. osti.gov These models are validated against experimental data such as ignition delay times and laminar burning velocities. osti.govmdpi.com

Kinetic models for gasoline and diesel surrogates often include branched alkanes. For example, the Lawrence Livermore National Laboratory (LLNL) has developed detailed chemical kinetic models for components of gasoline and diesel fuel, which are used in simulations of engine combustion. osti.gov These models are essential for developing high-efficiency, clean combustion engines.

Advanced Research Directions and Future Outlook

Exploration of Stereoisomers and Chiral Synthesis of 4-Methylnonane

This compound, a chiral compound, exists as a racemic mixture of (R)- and (S)-enantiomers. cymitquimica.com The distinct spatial arrangements of these stereoisomers can lead to different biological and chemical activities, a critical consideration in fields like semiochemistry and drug development.

Recent research has made strides in the separation and identification of these enantiomers. Enantioselective gas chromatography, utilizing specialized chiral stationary phases, has proven effective in resolving the racemates of this compound and related chiral hydrocarbons. researchgate.net This analytical capability is crucial for determining the enantiomeric composition of this compound in various samples.

Furthermore, the stereospecific synthesis of individual enantiomers of similar compounds, such as 4-methyloctane, has been achieved. researchgate.netresearchgate.net These synthetic routes often employ enantiopure precursors to control the stereochemistry of the final product. Such synthetic advancements are vital for assigning the absolute configuration of separated enantiomers and for producing pure standards for bioactivity studies. The ability to distinguish and synthesize specific enantiomers opens the door to a more precise understanding of their respective roles in natural and industrial processes.

Investigation of Derivatization for Enhanced Biological or Analytical Applications

While this compound itself is a relatively inert alkane, the concept of derivatization—chemically modifying a compound to enhance its properties for analysis or biological activity—is a key strategy in analytical and chemical sciences. For alkanes, direct derivatization is uncommon due to their lack of reactive functional groups. However, the principles of derivatization are highly relevant for the analysis of compounds that may be found alongside this compound in complex mixtures, or for creating novel molecules with potentially enhanced properties.

In analytical chemistry, derivatization is a powerful tool to improve the detection and separation of various molecules. For instance, in the analysis of volatile organic compounds (VOCs), derivatization can be used to convert analytes into forms that are more amenable to techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). libretexts.orgnih.gov This can involve introducing a chromophore for UV detection or a fluorophore for fluorescence detection, thereby increasing sensitivity. libretexts.org

For biological applications, while not directly applied to this compound, the synthesis of derivatives of related structures could be explored to create compounds with specific biological activities. For example, the introduction of functional groups could lead to molecules with antimicrobial or anti-inflammatory properties. thegoodscentscompany.com

Role in Complex Chemical Mixtures and Industrial Applications

This compound is a component of various complex chemical mixtures, most notably in petroleum products. ontosight.ai It is found in gasoline and other fuels, where its branched structure influences properties like octane (B31449) rating. nih.govnrel.gov The Co-Optimization of Fuels & Engines (Co-Optima) initiative, for instance, includes this compound in its core research gasolines to study the relationship between fuel composition and engine performance. nrel.gov Its presence in fuels like JP-5 and JP-8 has also been documented. nih.gov

Beyond fuels, this compound and its isomers are utilized as solvents and in the production of other chemicals due to their hydrophobic nature. ontosight.ai The viscosity and surface tension of this compound have been studied, providing important data for its application in industrial processes. researchgate.net

In the realm of chemical ecology, this compound has been identified as a semiochemical in insects. researchgate.net Semiochemicals are compounds that mediate interactions between organisms. For example, this compound is part of the complex blend of cuticular hydrocarbons in some insects, which can play a role in communication and protection against desiccation. researchgate.net It has also been identified in the trail pheromones of certain termite species. journalcsij.com

Integrated Multi-Omics Approaches in Biomarker Discovery

The field of biomarker discovery is increasingly turning to integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of biological systems. mdpi.comuvsq.fr Volatile organic compounds (VOCs), including this compound, are of particular interest in metabolomics as they can be detected non-invasively in breath and urine and may serve as indicators of metabolic state or disease. uvsq.frmnphy.com

Several studies have identified this compound as a potential biomarker for certain cancers. For example, altered levels of this compound in urine have been associated with bladder cancer. semanticscholar.orgnih.govresearchgate.net Similarly, it has been noted in studies differentiating between bladder and prostate cancer. researchgate.net The presence of this compound has also been investigated in the context of gastric cancer. mdpi.com

Multi-omics platforms are being developed to integrate data from various "omics" fields to identify robust biomarker signatures. uvsq.frnih.gov These approaches leverage advanced analytical techniques like GC-MS for VOC profiling and sophisticated data analysis methods to correlate molecular changes with clinical outcomes. mdpi.comifremer.fr The inclusion of VOCs like this compound in these multi-omic analyses holds promise for the development of new diagnostic and prognostic tools for various diseases. mnphy.comrsc.org

常见问题

Q. How can researchers accurately determine the boiling point of 4-Methylnonane given discrepancies between experimental and computational predictions?

To resolve discrepancies, combine experimental validation with computational models. For example, neural networks (NN) and topological indices (TI) predict boiling points with absolute deviations of 3.04°C (NN) and 3.55°C (TI) for this compound . Researchers should:

- Perform controlled experiments using calibrated equipment.

- Cross-validate results with multiple predictive models.

- Analyze structural factors (e.g., branching) influencing deviations.

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

Use gas chromatography-mass spectrometry (GC-MS) with certified reference standards (e.g., this compound CAS 17301-94-9) to ensure accuracy. Environmental analyses require:

Q. How should researchers design experiments to investigate the thermodynamic properties of branched alkanes like this compound?

Follow structured methodologies:

- Define variables (e.g., temperature, pressure) and control confounding factors .

- Use trial experiments to optimize measurement ranges (e.g., boiling point determination at varying pressures).

- Employ statistical tools (t-tests, ANOVA) to analyze data reproducibility .

Advanced Research Questions

Q. How can contradictions between experimental data and predictive models for this compound’s physical properties be systematically addressed?

Apply contradiction analysis frameworks:

Q. What strategies optimize this compound’s inclusion in fuel blends while meeting thermodynamic and environmental criteria?

Utilize property-clustering models to balance parameters like Reid Vapor Pressure (RVP) and heating value. For example:

Q. How can researchers ensure methodological rigor when documenting this compound’s use in pharmacological or toxicological studies?

Adhere to ICMJE standards:

- Specify purity, supplier (e.g., LGC Limited), and batch numbers .

- Detail safety protocols (e.g., toxicity thresholds, handling precautions) .

- Provide raw data in appendices for reproducibility, with processed results in the main text .

Methodological Frameworks

What criteria define a robust research question for studying this compound’s chemical behavior?

A well-formulated question must:

- Explicitly state independent/dependent variables (e.g., "How does branching position affect this compound’s viscosity?").

- Reference specific chemicals (e.g., "this compound CAS 17301-94-9") and methodologies (e.g., molecular dynamics simulations) .

- Justify significance (e.g., "Understanding isomer effects on fuel efficiency") .

Q. How should conflicting data on this compound’s environmental persistence be analyzed?

Apply mixed-methods approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。